

Bodipy C11 for detecting lipid peroxidation and oxidative stress.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bodipy

Cat. No.: B041234

[Get Quote](#)

BODIPY™ C11: Detecting Lipid Peroxidation and Oxidative Stress

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ 581/591 C11 is a fluorescent lipid peroxidation sensor that is widely utilized in life sciences research to investigate oxidative stress. This lipophilic probe readily incorporates into cellular membranes and undergoes a ratiometric fluorescence shift upon oxidation, making it a powerful tool for the quantitative analysis of lipid peroxidation in live cells. In its native, reduced state, **BODIPY™ C11** exhibits red fluorescence. Upon oxidation by lipid peroxyl radicals, its fluorescence shifts to green. This ratiometric capability minimizes variability associated with probe concentration, cell number, and instrument settings, providing a reliable and sensitive method for detecting oxidative damage to lipids.

Lipid peroxidation is a critical process implicated in numerous physiological and pathological conditions, including aging, neurodegenerative diseases, cardiovascular diseases, and cancer. It is a key feature of ferroptosis, an iron-dependent form of regulated cell death. The ability to accurately measure lipid peroxidation is therefore crucial for understanding disease mechanisms and for the development of novel therapeutic strategies.

Mechanism of Action

BODIPY™ C11 is a fatty acid analog that localizes to cellular membranes. Its fluorescent properties are conferred by the boron-dipyrromethene (**BODIPY™**) core. The molecule contains a polyunsaturated butadienyl moiety that is susceptible to oxidation by lipid radicals.

- **Reduced State:** In the absence of significant lipid peroxidation, the **BODIPY™ C11** probe remains in its reduced form and emits red fluorescence with an excitation maximum of approximately 581 nm and an emission maximum of around 591 nm.
- **Oxidized State:** In the presence of lipid peroxy radicals, the butadienyl moiety of **BODIPY™ C11** is oxidized. This oxidation event alters the electronic structure of the fluorophore, causing a shift in its fluorescence emission to the green spectrum, with an excitation maximum of about 488 nm and an emission maximum of approximately 510 nm.^[1]

The ratio of the green to red fluorescence intensity provides a quantitative measure of the extent of lipid peroxidation within the cell.

Data Presentation

The following tables summarize quantitative data from various studies using **BODIPY™ C11** to assess lipid peroxidation.

Cell Line	Inducer of Oxidative Stress	Inducer Concentration	Incubation Time	Fold Increase in Green/Red Ratio (or % Positive Cells)	Reference
HT-1080	RSL3	300 nM	2.5 hours	~91% of cells positive for oxidized BODIPY C11	[2]
SH-SY5Y	GNPs-a-Syn	60 mg/mL	Not Specified	~2-fold increase in oxidized probe	[3]
HepG2	Cumene Hydroperoxide	200 μ M	2 hours	Significant increase in Green/Red fluorescence ratio	[4]
HepG2	Erastin	10 μ M	2 hours	Significant increase in Green/Red fluorescence ratio	[4]
HT-1080	Erastin	10 μ M	6 hours	Significant increase in green fluorescence intensity	[5]

Parameter	Recommended Range	Notes
BODIPY™ C11 Concentration	1 - 10 μ M	Optimal concentration should be determined empirically for each cell type.
Incubation Time	30 minutes	Longer incubation times may lead to auto-oxidation of the probe.
Excitation (Reduced)	~581 nm	
Emission (Reduced)	~591 nm	
Excitation (Oxidized)	~488 nm	
Emission (Oxidized)	~510 nm	

Experimental Protocols

Protocol 1: Detection of Lipid Peroxidation in Adherent Cells by Fluorescence Microscopy

Materials:

- **BODIPY™ 581/591 C11**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS)
- Cell culture medium
- Inducer of oxidative stress (e.g., Cumene hydroperoxide, RSL3, Erastin)
- Fluorescence microscope with appropriate filter sets (e.g., for Texas Red and FITC)

Procedure:

- **Cell Seeding:** Seed adherent cells on glass-bottom dishes or chamber slides and culture overnight to allow for attachment.
- **Preparation of **BODIPY**[™] C11 Stock Solution:** Prepare a 10 mM stock solution of **BODIPY**[™] 581/591 C11 in anhydrous DMSO. Store at -20°C, protected from light.
- **Preparation of Working Solution:** On the day of the experiment, dilute the 10 mM stock solution to a final working concentration of 1-10 µM in serum-free cell culture medium. The optimal concentration should be determined for each cell line.
- **Cell Staining:** Remove the culture medium from the cells and wash once with warm PBS. Add the **BODIPY**[™] C11 working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
- **Induction of Oxidative Stress:** After incubation with the probe, wash the cells twice with warm PBS. Add fresh pre-warmed culture medium containing the desired concentration of the oxidative stress inducer. Incubate for the desired period. A positive control with a known inducer is recommended.
- **Imaging:** After treatment, wash the cells twice with warm PBS. Add fresh PBS or imaging buffer to the cells. Image the cells immediately using a fluorescence microscope.
 - Capture images using a filter set for the reduced form (red fluorescence; e.g., Ex/Em ~581/591 nm).
 - Capture images using a filter set for the oxidized form (green fluorescence; e.g., Ex/Em ~488/510 nm).
- **Image Analysis:** Quantify the mean fluorescence intensity of the green and red channels for individual cells or regions of interest. Calculate the ratio of green to red fluorescence intensity to determine the level of lipid peroxidation.

Protocol 2: Quantitative Analysis of Lipid Peroxidation by Flow Cytometry

Materials:

- **BODIPY™ 581/591 C11**
- Anhydrous DMSO
- PBS
- Cell culture medium
- Inducer of oxidative stress
- Trypsin-EDTA or other cell dissociation reagent
- Flow cytometer with blue (~488 nm) and yellow/green (~561 nm) lasers

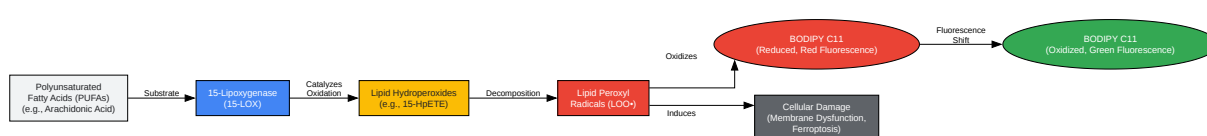
Procedure:

- Cell Culture and Treatment: Culture cells in suspension or in plates to the desired density. Treat the cells with the inducer of oxidative stress for the appropriate time.
- Preparation of **BODIPY™ C11** Working Solution: Prepare a working solution of **BODIPY™ C11** in serum-free medium at a final concentration of 1-10 μ M.
- Cell Staining:
 - For suspension cells, pellet the cells by centrifugation and resuspend in the **BODIPY™ C11** working solution.
 - For adherent cells, remove the medium, wash with PBS, and add the **BODIPY™ C11** working solution.
- Incubate the cells for 30 minutes at 37°C, protected from light.
- Cell Harvesting:
 - For suspension cells, pellet the cells and wash twice with cold PBS.
 - For adherent cells, wash twice with PBS, then detach the cells using Trypsin-EDTA. Neutralize the trypsin and pellet the cells. Wash the cell pellet twice with cold PBS.

- Flow Cytometry Analysis: Resuspend the final cell pellet in cold PBS or flow cytometry buffer. Analyze the cells on a flow cytometer.
 - Detect the red fluorescence of the reduced probe in a channel appropriate for PE or a similar fluorophore (e.g., excited by a 561 nm laser).
 - Detect the green fluorescence of the oxidized probe in a channel appropriate for FITC (e.g., excited by a 488 nm laser).
- Data Analysis: Gate on the live, single-cell population. Determine the geometric mean fluorescence intensity (gMFI) for both the green and red channels. Calculate the ratio of the green gMFI to the red gMFI to quantify lipid peroxidation. Alternatively, the percentage of cells showing a high green fluorescence signal can be determined.[6]

Visualizations

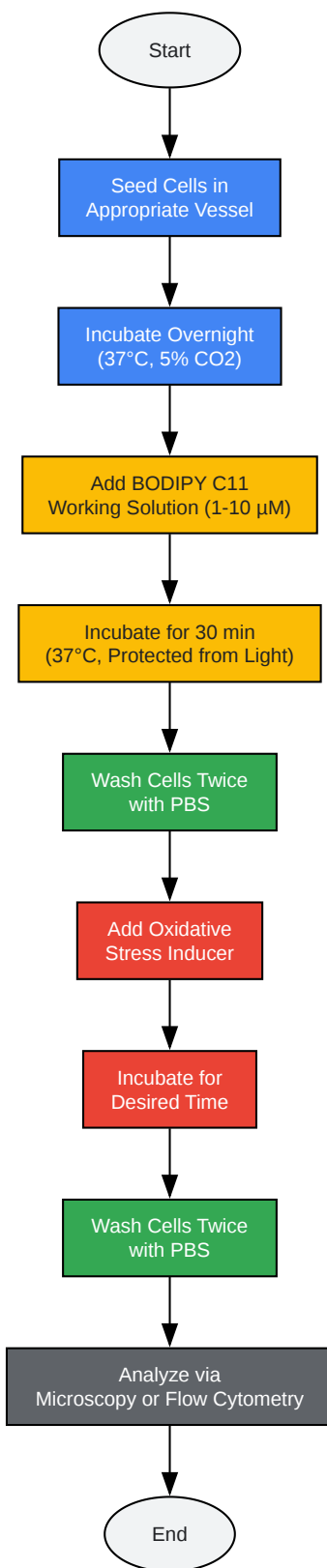
Signaling Pathway: 12/15-Lipoxygenase (15-LOX) Mediated Lipid Peroxidation



[Click to download full resolution via product page](#)

Caption: 15-LOX pathway in lipid peroxidation and **BODIPY** C11 detection.

Experimental Workflow: Cell-Based Assay for Lipid Peroxidation



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. abpbio.com [abpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lipid Peroxidation Assay Lipid Peroxidation Probe -BDP 581/591 C11- Dojindo [dojindo.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- To cite this document: BenchChem. [Bodipy C11 for detecting lipid peroxidation and oxidative stress.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041234#bodipy-c11-for-detecting-lipid-peroxidation-and-oxidative-stress]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com